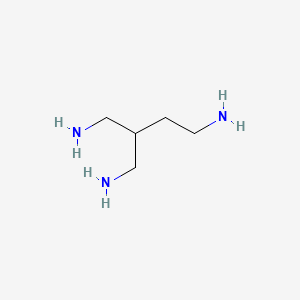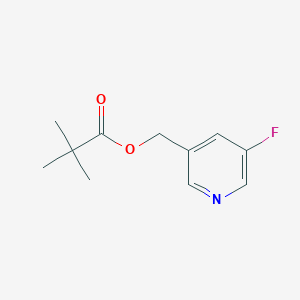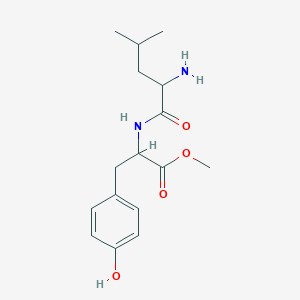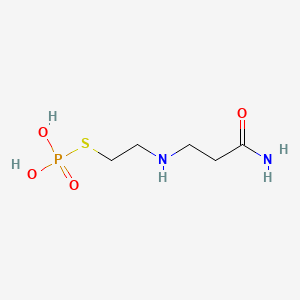
Betamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betamide is a topical emollient used primarily to treat or prevent dry, rough, scaly, itchy skin and minor skin irritations. It is commonly found in various forms such as creams, ointments, lotions, gels, and sprays. This compound works by forming an oily layer on the top of the skin that traps water, thereby moisturizing and softening the skin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amides, including Betamide, often involves the reaction of carboxylic acids with amines. One common method is the dehydrative condensation of carboxylic acids with amines, which can be catalyzed by organoboron compounds. This method is environmentally friendly, producing water as the only byproduct .
Industrial Production Methods: In industrial settings, this compound can be produced through electrosynthesis, which involves the electrochemical generation of amidyl radicals. This method is sustainable and efficient, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Betamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products:
Oxidation: Produces oxides and other oxidized derivatives.
Reduction: Produces amines and other reduced forms.
Substitution: Produces substituted amides with various functional groups.
Aplicaciones Científicas De Investigación
Betamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of amide synthesis and reactions.
Biology: Investigated for its role in skin hydration and barrier function.
Medicine: Used in the treatment of skin conditions such as eczema, psoriasis, and dermatitis
Industry: Employed in the formulation of skincare products and as a component in various industrial processes.
Mecanismo De Acción
Betamide exerts its effects by forming an oily layer on the skin’s surface, which traps water and prevents moisture loss. This action helps to soften and hydrate the skin, reducing dryness and irritation. The molecular targets include the skin’s outer layer, where this compound interacts with keratin to enhance moisture retention .
Comparación Con Compuestos Similares
Ammonium Lactate: Used for similar purposes in treating dry skin conditions.
Urea: Another common emollient with similar moisturizing properties.
Petrolatum: Often used in skincare products for its occlusive properties.
Uniqueness: Betamide is unique in its combination of moisturizing and protective properties, making it highly effective in treating a variety of skin conditions. Its ability to form a stable, oily layer on the skin sets it apart from other emollients, providing long-lasting hydration and protection .
Propiedades
Número CAS |
27956-88-3 |
|---|---|
Fórmula molecular |
C5H13N2O4PS |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
2-[(3-amino-3-oxopropyl)amino]ethylsulfanylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4PS/c6-5(8)1-2-7-3-4-13-12(9,10)11/h7H,1-4H2,(H2,6,8)(H2,9,10,11) |
Clave InChI |
MQAISPIJGUNNSJ-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCSP(=O)(O)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1,1'-[(phenylmethoxy)methylene]bis-](/img/structure/B14690578.png)
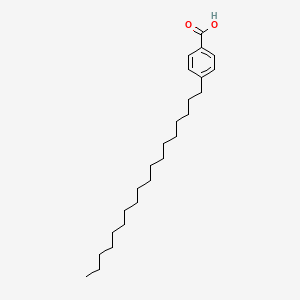
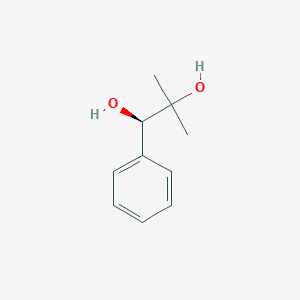
![3-[(3-Amino-3-oxopropyl)-hydroxyamino]propanamide](/img/structure/B14690603.png)

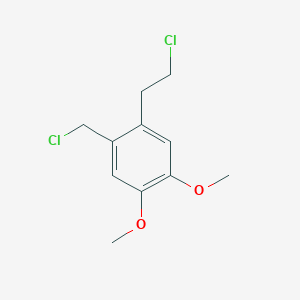
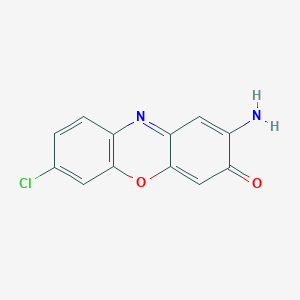
![[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B14690633.png)

![Benzenesulfonic acid, 4-[4-[[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]methyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B14690638.png)
